![molecular formula C22H29N3O3 B12372562 2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide](/img/structure/B12372562.png)
2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide involves several stepsSpecific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its desired form .
化学反応の分析
Types of Reactions
2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It serves as a tool for studying inositol triphosphate receptor type 1 (ITPR1) and its role in cellular signaling pathways.
Medicine: It has potential therapeutic applications due to its selective potentiation of ITPR1, which may be relevant in treating diseases related to calcium signaling dysregulation.
Industry: It is used in the development of new materials and compounds with specific properties.
作用機序
The mechanism of action of 2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide involves its selective potentiation of inositol triphosphate receptor type 1 (ITPR1). This potentiation increases the open channel probability of ITPR1, leading to enhanced calcium release from intracellular stores. The molecular targets and pathways involved include the binding of the compound to ITPR1 and the subsequent activation of downstream signaling pathways .
類似化合物との比較
Similar Compounds
- 2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide (ARN11391)
- N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
- 6-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its selective potentiation of ITPR1, which distinguishes it from other similar compounds that may not exhibit the same level of selectivity or potency .
特性
分子式 |
C22H29N3O3 |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C22H29N3O3/c1-2-25-21(17-10-3-4-11-18(17)24-25)22(26)23-19-12-5-6-13-20(19)28-15-16-9-7-8-14-27-16/h5-6,12-13,16H,2-4,7-11,14-15H2,1H3,(H,23,26) |
InChIキー |
WEHYVOUAIUTKKA-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C2CCCCC2=N1)C(=O)NC3=CC=CC=C3OCC4CCCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;6-amino-4-hydroxy-5-[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12372482.png)
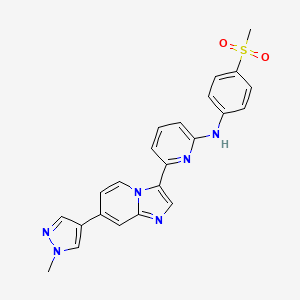
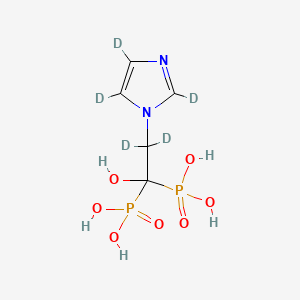

![3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372517.png)
![(3S)-3-[[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid](/img/structure/B12372527.png)
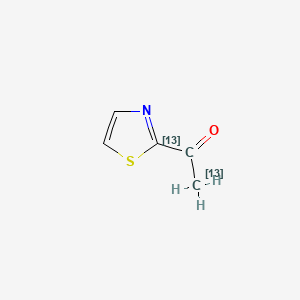
![(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12372532.png)
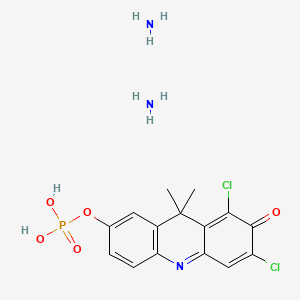

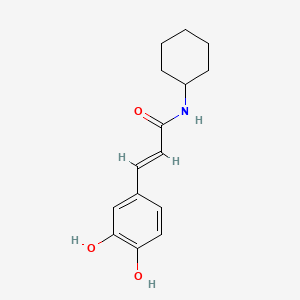
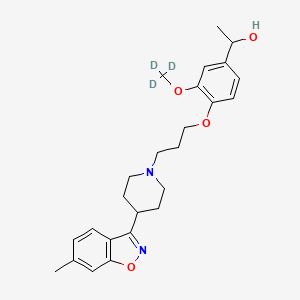
![2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12372558.png)
![(3S,9S,13R,16S)-N-[(2R)-1-[[(2S,3S)-1-[[(2S)-3-[4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyphenyl]-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2Z,9S,12S,15S,18S,19S)-12-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-15,19-dimethyl-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclononadec-2-en-18-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-9-(dimethylamino)-3-methyl-6-methylidene-2,5,8,15-tetraoxo-11-thia-1,4,7,14-tetrazabicyclo[14.3.0]nonadecane-13-carboxamide](/img/structure/B12372568.png)
